3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one
Description
The compound 3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one (molecular formula: C₂₀H₁₆BrN₃O₂; molecular weight: 410.27 g/mol) features a quinolin-4-one core substituted at position 1 with a propyl group and at position 3 with a 1,2,4-oxadiazole ring bearing a 2-bromophenyl moiety. The oxadiazole ring is a heterocyclic scaffold known for enhancing metabolic stability and bioavailability in medicinal chemistry applications, while the bromine atom at the ortho position of the phenyl group may contribute to halogen bonding interactions with biological targets . The propyl chain at position 1 likely influences lipophilicity, affecting membrane permeability and pharmacokinetic properties.
Properties
IUPAC Name |
3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrN3O2/c1-2-11-24-12-15(18(25)14-8-4-6-10-17(14)24)20-22-19(23-26-20)13-7-3-5-9-16(13)21/h3-10,12H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFNQJRMFXKZTKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one typically involves multiple steps. One common approach is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.
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Step 1: Formation of the Oxadiazole Ring
- Reactants: 2-bromobenzohydrazide and an appropriate carboxylic acid derivative.
- Conditions: The reaction is typically carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
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Step 2: Formation of the Quinoline Core
- Reactants: The oxadiazole intermediate and a suitable quinoline precursor.
- Conditions: The reaction is often conducted under reflux conditions in an inert atmosphere using a solvent like toluene or dimethylformamide (DMF).
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Step 3: Final Coupling Reaction
- Reactants: The bromophenyl-substituted oxadiazole and a boronic acid derivative.
- Conditions: The Suzuki-Miyaura coupling is performed using a palladium catalyst, such as Pd(PPh3)4, in the presence of a base like potassium carbonate (K2CO3) and a solvent like ethanol or water.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions to minimize waste and improve yield is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like ammonia (NH3), primary amines (RNH2), or thiols (RSH) in solvents like ethanol or water.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted oxadiazole derivatives with various functional groups.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of 469.4 g/mol. Its structure features a quinoline core linked to an oxadiazole moiety, which contributes to its biological properties. The presence of bromine in the phenyl ring enhances its reactivity and potential for biological interaction.
Antimicrobial Activity
Research indicates that derivatives of oxadiazole compounds exhibit notable antimicrobial properties. For instance, studies have shown that similar compounds can inhibit various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anticancer Potential
Compounds with a quinoline backbone have been investigated for their anticancer properties. The unique structural features of 3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one suggest potential activity against cancer cell lines. In silico studies and molecular docking simulations can provide insights into its binding affinity with cancer-related targets .
Neuroprotective Effects
Given the increasing interest in neurodegenerative diseases like Alzheimer's, compounds that inhibit acetylcholinesterase (AChE) are particularly valuable. Similar oxadiazole derivatives have demonstrated AChE inhibitory activity, suggesting that this compound may also possess neuroprotective effects .
Photophysical Properties
The incorporation of oxadiazole units into organic materials can enhance their photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The specific electronic structure allows for efficient charge transport and light emission .
Sensor Development
Compounds with oxadiazole functionalities are being explored for their use in chemical sensors due to their ability to interact with various analytes. The sensitivity and selectivity of these sensors can be significantly improved by modifying the substituents on the oxadiazole ring .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The oxadiazole ring can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity . The quinoline core can intercalate into DNA, disrupting DNA replication and transcription processes . Additionally, the bromophenyl group can enhance the compound’s binding affinity to certain receptors, modulating their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substitution Effects
The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects on physicochemical and biological properties:
Key Findings from Comparative Analysis
- Halogen Substitution (Br vs. Cl): The bromine atom in the target compound increases molecular weight by ~44.46 g/mol compared to the chloro analog . Conversely, the chloro analog’s smaller size could improve solubility but reduce membrane permeability.
Positional Effects (Ortho vs. Para Bromophenyl):
The target compound’s ortho-bromophenyl substitution may induce steric hindrance, altering conformational flexibility compared to the para-bromophenyl analog in . Para-substituted derivatives often exhibit improved planarity, favoring π-π stacking interactions with aromatic residues in enzymes or receptors.- Core Heterocycle Differences: The oxadiazole-quinolinone hybrid in the target compound contrasts with the triazinoindole-pyrazole system in . Oxadiazoles are electron-deficient rings that mimic ester/amide bioisosteres, while triazinoindoles may engage in extended π-conjugation, affecting electronic properties and redox stability.
Research Tools and Methodologies
- Crystallographic Analysis:
Programs like SHELXL () and ORTEP-3 () are critical for determining the crystal structures of such compounds. For example, SHELXL’s refinement algorithms could resolve the steric effects of the ortho-bromophenyl group in the target compound . - Synthetic Routes: The synthesis of the target compound likely involves cyclocondensation of amidoximes with carboxylic acid derivatives, as seen in analogous oxadiazole preparations .
Biological Activity
3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a bromophenyl group and a 1,2,4-oxadiazole moiety. Its molecular formula is with a molecular weight of approximately 301.98 g/mol. The compound's structure can be represented as follows:
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has shown to inhibit specific enzymes associated with various diseases. For instance, it has been tested against Ras-related protein Rab-2A with an EC50 value of 3.66 µM, indicating significant inhibitory potential .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of oxadiazole compounds exhibit antimicrobial properties. The presence of the bromophenyl group enhances the interaction with bacterial targets .
Biological Activity Overview
The biological activities of this compound can be categorized as follows:
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds or derivatives:
- Antimicrobial Studies : A study evaluated various oxadiazole derivatives for their antibacterial effectiveness using the microplate Alamar Blue assay (MABA). Compounds similar to the target compound showed promising results against Mycobacterium tuberculosis .
- Cytotoxicity Assays : Research involving similar quinoline derivatives indicated that they exhibited cytotoxic effects on human cancer cell lines, suggesting that this compound may also possess anticancer properties .
- In Vivo Studies : Preliminary in vivo studies have indicated that compounds with similar structures can reduce inflammation and pain in animal models, supporting their potential use in treating inflammatory diseases .
Q & A
Q. What are the key steps and challenges in synthesizing 3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one?
- Methodological Answer : Synthesis typically involves multi-step heterocyclic chemistry, including cyclization of oxadiazole and quinolinone moieties. Critical steps include:
- Oxadiazole Formation : Cyclization of precursors (e.g., amidoximes with carboxylic acid derivatives) under reflux conditions (e.g., ethanol or dichloromethane) .
- Substituent Introduction : Bromophenyl and propyl groups are introduced via nucleophilic substitution or coupling reactions, requiring precise pH and temperature control to avoid side products .
- Purification : Column chromatography (e.g., silica gel with 10% methanol/dichloromethane) and HPLC are essential for achieving >95% purity .
Key Challenge : Managing competing reactions (e.g., over-oxidation or ring-opening) during cyclization.
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- 1H/13C NMR : Confirm substituent positions and aromatic proton environments (e.g., bromophenyl protons at δ 7.2–7.8 ppm) .
- HRMS : Verify molecular weight (expected: ~425–450 g/mol) and fragmentation patterns .
- HPLC : Ensure purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Q. What solvents and reaction conditions are optimal for derivatizing this compound?
- Methodological Answer :
- Solvents : Dichloromethane (for polar intermediates) and ethanol (for high-temperature reactions) are preferred due to compatibility with bromophenyl and quinolinone groups .
- Catalysts : Pd-based catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura for aryl substitutions) .
- Temperature : Maintain 60–80°C for cyclization steps to balance reaction rate and stability .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent changes) affect the compound’s bioactivity?
- Methodological Answer :
- SAR Studies : Replace the bromophenyl group with chloro/fluoro analogs (see for similar pyrazoline derivatives) and assess binding affinity via enzyme inhibition assays .
- Computational Modeling : Use DFT calculations to map electron density (e.g., bromine’s electronegativity) and predict interaction with biological targets (e.g., kinase active sites) .
- Data Interpretation : Compare IC50 values across analogs to identify critical substituents (e.g., bromine enhances hydrophobic interactions) .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Experimental Replication : Standardize assay protocols (e.g., ATP concentration in kinase assays) to minimize variability .
- Meta-Analysis : Use software like R or Python to aggregate data from multiple studies and identify outliers via regression models .
- Control Variables : Account for solvent effects (e.g., DMSO concentration) and cell line viability in cytotoxicity studies .
Q. What computational strategies are effective for predicting this compound’s environmental fate or toxicity?
- Methodological Answer :
- QSAR Models : Train models using datasets from PubChem or EPA DSSTox to predict biodegradation or ecotoxicity .
- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers or proteins to assess bioaccumulation potential .
- Environmental Half-Life : Use high-performance LC-MS to measure degradation under UV light or aqueous hydrolysis .
Methodological Design & Data Analysis
Q. How to design a robust SAR study for this compound?
- Methodological Answer :
- Variable Selection : Test substituents at positions 2 (bromophenyl) and 4 (quinolinone) while keeping the oxadiazole core constant .
- Assay Matrix : Use a 96-well plate format for parallel testing of cytotoxicity (MTT assay) and enzyme inhibition (fluorescence-based) .
- Statistical Validation : Apply ANOVA with post-hoc Tukey tests to confirm significance (p < 0.05) across derivatives .
Q. What advanced techniques characterize crystallographic or electronic properties?
- Methodological Answer :
- X-Ray Crystallography : Resolve bond lengths and angles (e.g., oxadiazole N-O distances ~1.3 Å) to validate computational models .
- UV-Vis Spectroscopy : Measure λmax shifts to assess π-π* transitions influenced by bromophenyl substitution .
- Cyclic Voltammetry : Determine redox potentials to evaluate electron-withdrawing effects of bromine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
